molecular formula C11H14N4O4 B2500599 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-62-5

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2500599
CAS No.: 1281872-62-5
M. Wt: 266.257
InChI Key: YTQGQQCUOWGBFY-UHFFFAOYSA-N
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Description

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound with a highly intricate molecular structure. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step reaction sequence:

  • Step 1: : Formation of the 1,3,4-oxadiazole core via the cyclization of ethoxymethyl hydrazine and an appropriate carboxylic acid derivative.

  • Step 2: : Alkylation of the 1,3,4-oxadiazole ring with chloromethyl methyl ether under basic conditions to introduce the ethoxymethyl group.

  • Step 3: : Nucleophilic substitution reaction with a suitable pyrimidine derivative to form the tetrahydropyrimidine ring, concluding with cyclization to form the final compound.

Industrial Production Methods

Scaling up the production of this compound involves optimization of the reaction parameters including temperature, solvent choice, and purification steps to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a variety of chemical reactivity:

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the ethoxymethyl and pyrimidine moieties.

  • Reduction: : Reduction of specific functional groups, like the oxadiazole ring, can modify the compound's activity.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et₃N).

Major Products Formed

The primary products of these reactions depend on the nature of the reactants. For instance:

  • Oxidation can yield hydroxyl or carbonyl derivatives.

  • Reduction typically produces more hydrogenated and less oxygenated compounds.

  • Substitution reactions can introduce a variety of functional groups, altering the compound’s pharmacological profile.

Scientific Research Applications

1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has broad applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

  • Biology: : Studied for its potential as a bioactive agent, including its antibacterial and antiviral properties.

  • Medicine: : Explored for therapeutic applications such as antitumor and anti-inflammatory effects.

  • Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-oxadiazole derivatives

  • 1,2,3,4-tetrahydropyrimidine derivatives

Unique Features

This compound's unique structure, featuring both an oxadiazole and a tetrahydropyrimidine ring, sets it apart from similar compounds. These structural motifs contribute to its distinct reactivity and diverse range of biological activities.

Properties

IUPAC Name

1-[[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-3-18-6-9-14-13-8(19-9)5-15-4-7(2)10(16)12-11(15)17/h4H,3,5-6H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQGQQCUOWGBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(O1)CN2C=C(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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